Butylcyclooctane

Description

Structure

3D Structure

Properties

CAS No. |

16538-93-5 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

butylcyclooctane |

InChI |

InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |

InChI Key |

MBACTSHRHMTZMA-UHFFFAOYSA-N |

SMILES |

CCCCC1CCCCCCC1 |

Canonical SMILES |

CCCCC1CCCCCCC1 |

Synonyms |

Butylcyclooctane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of butylcyclooctane. The information is curated for professionals in the fields of chemical research and drug development who require detailed technical data and experimental procedures.

Core Chemical Information

This compound is a saturated cycloalkane with a butyl group attached to a cyclooctane (B165968) ring. Its chemical formula is C12H24, and it has a molecular weight of 168.32 g/mol .[1] The IUPAC name for this compound is this compound, and it is also known by the synonym cyclooctane, butyl-.[1][2] Its CAS Registry Number is 16538-93-5.[2]

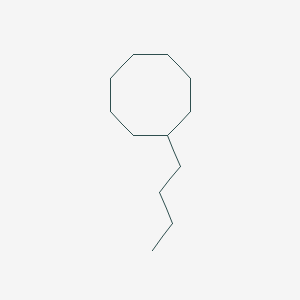

Chemical Structure

The structure of this compound consists of an eight-membered carbon ring to which a four-carbon alkyl chain is attached.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C12H24 | [1][2] | |

| Molecular Weight | 168.32 | g/mol | [1] |

| Density | 0.826 | g/mL | [3] |

| Boiling Point | 217 | °C | [3] |

| Refractive Index | 1.459 | [3] | |

| Molar Volume | 203.8 | mL/mol | [3] |

| LogP (Octanol/Water Partition Coefficient) | 4.537 | [4] | |

| XLogP3 | 6.2 | [1] | |

| Hydrogen Bond Donor Count | 0 | [1] | |

| Hydrogen Bond Acceptor Count | 0 | [1] | |

| Rotatable Bond Count | 3 | [4] | |

| Exact Mass | 168.187800766 | Da | [1] |

| Complexity | 88.2 | [1] |

Synthesis of this compound

A feasible synthetic route for this compound involves the Grignard reaction, a well-established method for forming carbon-carbon bonds. This protocol outlines the synthesis from iodocyclooctane (B8577307) and butylmagnesium bromide.

Synthetic Workflow

Caption: Synthetic Workflow for this compound via Grignard Reaction.

Experimental Protocol

Objective: To synthesize this compound via the reaction of cyclooctylmagnesium iodide with butyl bromide.

Materials and Reagents:

-

Iodocyclooctane

-

Magnesium turnings

-

Butyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Cyclooctylmagnesium Iodide):

-

A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried to remove any moisture.

-

Magnesium turnings are placed in the flask, and the system is purged with an inert gas.

-

A solution of iodocyclooctane in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

-

A small amount of the iodocyclooctane solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by bubble formation or a gentle reflux. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, the remaining iodocyclooctane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, cyclooctylmagnesium iodide.

-

-

Coupling Reaction:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of butyl bromide in anhydrous diethyl ether or THF is added to the dropping funnel.

-

The butyl bromide solution is added dropwise to the stirred Grignard reagent. An exothermic reaction is expected. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and any unreacted Grignard reagent.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

-

Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and use in a well-ventilated fume hood.

-

The quenching of the Grignard reagent is exothermic and can cause the low-boiling ether to splash. Perform this step slowly and with cooling.

This guide provides a foundational understanding of this compound for research and development purposes. The experimental protocol is a representative method and may require optimization for specific laboratory conditions and desired yields.

References

An In-depth Technical Guide to Butylcyclooctane (CAS: 16538-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butylcyclooctane (CAS Number: 16538-93-5), a saturated hydrocarbon. This document consolidates available data on its chemical and physical properties, spectral information, and a proposed synthetic route. Notably, a significant lack of publicly available information exists regarding the biological activity, toxicological profile, and potential applications in drug development for this specific molecule. This guide aims to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of this compound and the current gaps in scientific literature.

Chemical Identity and Physical Properties

This compound is a cycloalkane with a butyl group attached to a cyclooctane (B165968) ring.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | [1][2] |

| Molecular Weight | 168.32 g/mol | [2] |

| CAS Number | 16538-93-5 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCCC1CCCCCCC1 | [2] |

| InChI | InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 | [2] |

| InChIKey | MBACTSHRHMTZMA-UHFFFAOYSA-N | [2] |

Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are experimentally determined while others are computationally predicted.

| Property | Value | Notes | Source |

| Density | 0.826 g/mL | - | |

| Boiling Point | 217 °C | - | |

| Refractive Index | 1.459 | - | |

| Molar Volume | 203.8 mL/mol | - | |

| XLogP3 | 6.2 | Computed | [2] |

| Complexity | 88.2 | Computed | [2] |

Spectral Data

Spectral data is crucial for the identification and characterization of chemical compounds. The following information is available for this compound.

Mass Spectrometry

Mass spectrometry data is available for this compound, which can be used for its identification in complex mixtures. The data is accessible through the NIST WebBook.

¹³C NMR Spectroscopy

¹³C NMR spectral data is available and can be found on databases such as PubChem.[1] This data is instrumental in confirming the carbon skeleton of the molecule.

Synthesis Protocol

Proposed Synthesis: Grignard Reaction

The proposed synthesis involves the nucleophilic attack of the butyl Grignard reagent on iodocyclooctane (B8577307).

Reaction:

Iodocyclooctane + Butylmagnesium Bromide → this compound + Magnesium Bromide Iodide

Reactants:

-

Iodocyclooctane (CAS: 1556-10-1)

-

Butylmagnesium bromide (CAS: 693-04-9)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent.

General Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of butyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Reaction with Iodocyclooctane: Once the Grignard reagent has formed, a solution of iodocyclooctane in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow Diagram:

Caption: Proposed synthesis workflow for this compound via Grignard reaction.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature reveals a significant absence of information regarding the biological activity of this compound. There are no published studies on its pharmacological effects, mechanism of action, or its potential as a therapeutic agent. Consequently, no signaling pathways involving this compound have been described.

For researchers in drug development, this compound represents an unexplored chemical entity. Its lipophilic nature, conferred by the butyl and cyclooctyl groups, might suggest potential interactions with biological membranes or hydrophobic pockets of proteins. However, without experimental data, any such hypotheses remain purely speculative.

Safety and Handling

Conclusion

This compound (CAS 16538-93-5) is a well-characterized compound in terms of its chemical identity and physical properties. A plausible synthetic route via a Grignard reaction is proposed based on established organic chemistry principles. However, a striking lack of data exists concerning its biological activity and potential applications in pharmacology and drug development. This presents both a challenge and an opportunity for the scientific community. Further research is warranted to explore the toxicological and pharmacological profiles of this compound to determine if this molecule holds any untapped potential in the life sciences.

References

An In-depth Technical Guide to the Physical Properties of Butylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclooctane, a saturated cycloalkane with the chemical formula C₁₂H₂₄, is a compound of interest in various fields of chemical research and development. Its physical properties are fundamental to understanding its behavior in different systems, which is crucial for its application in areas such as solvent chemistry, materials science, and as a non-polar medium in chemical reactions. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of quantitative data.

Core Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure, which consists of an eight-membered carbon ring with a butyl substituent. These properties are essential for predicting its behavior in various applications.

Data Presentation

The following table summarizes the key physical properties of this compound based on available data.

| Physical Property | Value | Units |

| Molecular Formula | C₁₂H₂₄ | - |

| Molecular Weight | 168.32 | g/mol |

| Density | 0.826 | g/mL[1] |

| Boiling Point | 217 - 232.3 | °C[1] |

| Melting Point | Data not readily available | °C |

| Refractive Index | 1.4585 - 1.459 | -[1] |

| Viscosity | Temperature-dependent data available | Pa·s or cP |

Note: The boiling point is presented as a range from different sources. Viscosity is highly dependent on temperature, and specific values can be obtained from resources such as the NIST/TRC Web Thermo Tables.[2] The melting point for this compound is not readily found in publicly available literature.

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid cycloalkanes like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.

Method using a Pycnometer:

-

Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed (m₃).

-

Calculation: The density of this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Determination of Boiling Point

The boiling point of this compound can be determined by distillation or the capillary method (Thiele tube method).[3][4]

Method using Distillation: [5]

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the this compound sample and a few boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distillation head.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the given atmospheric pressure.[6]

Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer, such as an Abbé refractometer.

Method using an Abbé Refractometer:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

Determination of Viscosity

The viscosity of a liquid can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.[7]

Method using a Capillary Viscometer (Ostwald type):

-

Preparation: The viscometer is cleaned and dried. A known volume of this compound is introduced into the viscometer.

-

Temperature Control: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Measurement: The liquid is drawn up by suction into the upper bulb. The suction is then removed, and the time (t) it takes for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the calibration constant of the viscometer. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the physical properties of a liquid compound like this compound.

Caption: Experimental workflow for determining physical properties of this compound.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vernier.com [vernier.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

An In-Depth Technical Guide to the Physicochemical Properties of Butylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physicochemical properties of butylcyclooctane, specifically its boiling point and density. The information herein is compiled to support research and development activities where this compound may be utilized.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear comparison of available data.

| Property | Value | Source |

| Boiling Point | 217 °C | Stenutz |

| Boiling Point (Rough Estimate) | 232.3 °C | LookChem[1] |

| Density | 0.826 g/mL | Stenutz[2] |

| Density | 0.8260 g/mL | LookChem[1] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's properties are not detailed in the available literature, standard methodologies for alkylcycloalkanes are applicable. The following sections describe general procedures for determining boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for determining the boiling point of organic compounds include simple distillation and the Thiele tube method.[3][4]

-

Simple Distillation Method: This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[3][4] The liquid is heated in a distillation flask equipped with a condenser and a thermometer. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to ensure an accurate reading of the boiling point. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[4]

-

Thiele Tube Method: This micro-method is ideal for small sample volumes.[4] A small amount of the sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, a common and accurate method involves the use of a vibrating-tube densimeter.

-

Vibrating-Tube Densitometry: This technique measures the oscillation period of a U-shaped tube filled with the sample liquid. The density of the liquid is directly related to the oscillation period. The instrument is typically calibrated using fluids of known density, such as dry air and pure water, at various temperatures and pressures. This method allows for precise density measurements over a range of temperatures and pressures.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound's physical properties.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Butylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the saturated hydrocarbon, Butylcyclooctane. The systematic naming of chemical compounds is a cornerstone of chemical communication, ensuring unambiguous identification in research, development, and regulatory contexts. This guide will deconstruct the naming process for this compound, referencing the fundamental principles of organic nomenclature.

Determination of the Parent Structure

The initial step in naming any organic molecule is to identify the parent or principal chain. According to IUPAC rules for substituted cycloalkanes, the parent structure is determined by comparing the number of carbon atoms in the cyclic ring versus the longest acyclic alkyl substituent.[1][2][3]

-

Rule: If the number of carbon atoms in the cycloalkane ring is greater than or equal to the number of carbon atoms in the largest alkyl substituent, the compound is named as an alkyl-substituted cycloalkane.[2]

-

Rule: Conversely, if the longest alkyl chain contains more carbon atoms than the ring, the cycloalkane is treated as a substituent on the alkane chain.[1][3][4]

In the case of this compound, a comparative analysis of its constituent parts is necessary.

| Molecular Component | Number of Carbon Atoms |

| Cyclooctane (B165968) Ring | 8 |

| Butyl Substituent | 4 |

As the cyclooctane ring contains eight carbon atoms, and the butyl group contains four, the ring is designated as the parent structure.

Identification and Naming of Substituents

With the parent structure established as cyclooctane, the next step is to identify and name any attached alkyl groups. In this instance, there is a single four-carbon substituent. The unbranched four-carbon alkyl group is named "butyl."

Numbering of the Ring

For monosubstituted cycloalkanes, a locant number is not required to specify the position of the substituent, as all positions on the ring are equivalent. Therefore, the compound is unambiguously identified without a numerical prefix.

Assembling the Final IUPAC Name

The final IUPAC name is constructed by combining the name of the substituent with the name of the parent structure.

Substituent Name + Parent Name = Final IUPAC Name

Butyl + cyclooctane = This compound

The PubChem database confirms "this compound" as the IUPAC name for the compound with chemical formula C12H24 and CAS number 16538-93-5.[5]

Experimental Protocols: The Methodological Approach to IUPAC Nomenclature

The "experimental protocol" for deriving an IUPAC name is a systematic, rule-based process. The methodology applied for this compound is as follows:

-

Molecular Structure Analysis: Deconstruct the molecule into its cyclic and acyclic components.

-

Carbon Atom Enumeration: Quantify the number of carbon atoms in the cyclic ring and in the alkyl substituent.

-

Parent Chain Determination Protocol:

-

Compare the carbon counts from the previous step.

-

If C_ring ≥ C_substituent, the parent is the cycloalkane.

-

If C_substituent > C_ring, the parent is the alkane.

-

-

Substituent Identification: Name the alkyl group based on the number of carbon atoms it contains.

-

Locant Assignment:

-

Name Assembly: Combine the substituent name(s) and the parent name in the correct format.

Logical Workflow for Naming this compound

The following diagram illustrates the decision-making process for the IUPAC naming of this compound.

References

An In-depth Technical Guide on the Molecular Weight and Mass of Butylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and mass of butylcyclooctane, a saturated hydrocarbon. The document outlines the theoretical calculations, and presents the data in a structured format for clarity and ease of comparison.

Molecular Identity

This compound is an alkyl-substituted cycloalkane. Its chemical structure consists of a cyclooctane (B165968) ring bonded to a butyl group.

-

Molecular Formula: C₁₂H₂₄

-

Structure: The molecule is represented by a butyl group attached to an eight-membered carbon ring.

Molecular Weight and Mass Data

The molecular weight and mass of a compound are fundamental properties. The molecular weight is the mass of one mole of the substance, while the monoisotopic mass is the mass of a molecule with the most abundant isotopes of its constituent elements.

| Parameter | Value | Unit | Source |

| Molecular Weight | 168.32 | g/mol | PubChem, Cheméo |

| 168.3190 | g/mol | NIST WebBook | |

| 168.323 | g/mol | LookChem | |

| Monoisotopic Mass | 168.187800766 | Da | PubChem |

Theoretical Calculation of Molecular Weight

The molecular weight of this compound (C₁₂H₂₄) can be calculated from the atomic masses of its constituent elements, carbon and hydrogen. The average atomic mass of carbon is approximately 12.011 amu, and for hydrogen, it is approximately 1.008 amu.

-

Calculation:

-

Mass of Carbon = 12 atoms × 12.011 amu/atom = 144.132 amu

-

Mass of Hydrogen = 24 atoms × 1.008 amu/atom = 24.192 amu

-

Total Molecular Weight = 144.132 amu + 24.192 amu = 168.324 amu

-

This calculated value is consistent with the experimentally derived molecular weights.

Experimental Determination of Molecular Mass

Mass spectrometry is the primary analytical technique used to determine the molecular mass of a compound. The following workflow outlines a typical procedure for this determination.

Spectral Data of Butylcyclooctane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectral data for Butylcyclooctane (C12H24), intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols, and visualizes analytical workflows.

Introduction

This compound is a saturated cycloalkane with the molecular formula C12H24 and a molecular weight of 168.32 g/mol .[1] Its structural elucidation and characterization rely on various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide presents an analysis of its spectral features, providing valuable data for its identification and for understanding its chemical properties.

Spectroscopic Data

The following sections present the available spectral data for this compound. The data has been compiled from publicly accessible databases and is organized for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in the confirmation of its structure. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment |

| 168 | ~5 | [M]+ (Molecular Ion) |

| 111 | ~25 | [C8H15]+ |

| 97 | ~30 | [C7H13]+ |

| 83 | ~45 | [C6H11]+ |

| 69 | ~75 | [C5H9]+ |

| 55 | 100 (Base Peak) | [C4H7]+ |

| 41 | ~85 | [C3H5]+ |

| Note: The relative intensities are approximate values derived from the graphical representation of the mass spectrum and may not be exact. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

13C NMR data for this compound is indicated as available in the PubChem database, provided by SpectraBase.[1] While the raw spectral data requires subscription access, the expected chemical shifts for a saturated cycloalkane with a butyl substituent would fall within the typical range for sp3 hybridized carbons.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclooctane Ring Carbons | 25 - 40 |

| Butyl Chain Carbons | 14 - 40 |

| Note: Specific peak assignments are not publicly available and would require experimental determination or access to the proprietary spectral database. |

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclooctane Ring Protons (-CH2-) | 1.2 - 1.8 | Multiplet |

| Butyl Chain Protons (-CH2-, -CH-) | 0.8 - 1.6 | Multiplet |

| Terminal Methyl Protons (-CH3) | ~0.9 | Triplet |

| Note: These are estimated values based on typical chemical shifts for similar structural motifs. |

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for this compound was not found in public databases. The IR spectrum of a saturated cycloalkane like this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations.[3][4]

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| C-H Stretch (sp3) | 2850 - 2960 | Strong |

| -CH2- Scissoring | ~1465 | Medium |

| -CH3 Bending | ~1375 | Weak to Medium |

| Note: The absence of significant absorptions outside of these regions is characteristic of a saturated hydrocarbon. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on standard procedures for the analysis of non-polar organic compounds like this compound.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography (GC) : The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5). The oven temperature is programmed to ensure separation from any impurities. Helium is typically used as the carrier gas.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]+•) and subsequent fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Spectrometer Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

1H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient due to the high sensitivity of the 1H nucleus.

-

13C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the 13C spectrum, resulting in a spectrum of singlets for each unique carbon. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are required compared to 1H NMR.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the sample is placed directly onto the ATR crystal.

-

Background Spectrum : A background spectrum of the empty spectrometer (or the clean salt plates/ATR crystal) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any absorptions from the sample holder.

-

Sample Spectrum : The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry of Butylcyclooctane

This technical guide provides a comprehensive overview of the analysis of Butylcyclooctane using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the methodology, data interpretation, and fragmentation patterns associated with this compound.

Introduction to this compound and GC-MS Analysis

This compound (C12H24) is an alkyl-substituted cycloalkane. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this.[1][2][3] The GC component separates the analyte from a mixture based on its volatility and interaction with the stationary phase, while the MS component provides structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios.[4][5] This guide outlines the fundamental properties of this compound, a detailed experimental protocol for its analysis, and an interpretation of its mass spectral data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C12H24 | PubChem[6], NIST[7] |

| Molecular Weight | 168.32 g/mol | PubChem[6], NIST[7] |

| CAS Registry Number | 16538-93-5 | NIST[7][8] |

| IUPAC Name | This compound | PubChem[6] |

| Canonical SMILES | CCCCC1CCCCCCC1 | PubChem[6] |

| Complexity | 88.2 | LookChem[9] |

| Exact Mass | 168.187800766 Da | PubChem[6] |

Experimental Protocol for GC-MS Analysis

While a specific, standardized protocol for this compound is not widely published, the following methodology is a robust starting point derived from general principles for analyzing alkylcycloalkanes and other hydrocarbons.[10][11][12]

3.1. Sample Preparation

Proper sample preparation is critical for accurate analysis.

-

Solvent Selection : Use a high-purity volatile organic solvent such as hexane (B92381) or dichloromethane.[13]

-

Concentration : Prepare a sample solution with an approximate concentration of 10 µg/mL.[13] This aims for an on-column injection of around 10 ng with a 1 µL injection volume in splitless mode.[13]

-

Filtration : Ensure the sample is free of particulates. If necessary, centrifuge the sample before transferring it to a 1.5 mL glass autosampler vial.[13]

3.2. Instrumentation and Operating Parameters

The following table outlines the recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrumentation and analytical goals.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column.[11] |

| Injector Temperature | 250 °C | Ensures rapid volatilization of this compound without thermal degradation.[13] |

| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | A typical flow rate for capillary columns, ensuring optimal separation.[11] |

| Column Type | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) | "Like dissolves like" principle; a non-polar column is suitable for separating non-polar hydrocarbons.[4] |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[11] |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates a characteristic and reproducible fragmentation of the molecule.[14] |

| Mass Analyzer | Quadrupole | The most common type of mass analyzer used in GC-MS systems.[1] |

| Mass Range | 35 - 400 m/z | A suitable range to capture the molecular ion (if present) and all significant fragments of this compound. |

| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |

| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |

Data Analysis and Interpretation

The output from a GC-MS analysis consists of a chromatogram showing peaks at specific retention times and a mass spectrum for each peak.

4.1. Retention Time (tR)

The retention time is the time it takes for an analyte to pass through the GC column.[15] For a given set of experimental conditions, the retention time is a characteristic property of a compound.[16] However, it is highly dependent on factors such as the column type, temperature program, and carrier gas flow rate.[17] The absolute retention time of this compound must be determined by injecting a pure standard under the specified analytical conditions.

4.2. Mass Spectrometry and Fragmentation

Upon entering the mass spectrometer, this compound is bombarded with high-energy electrons (70 eV), causing it to ionize and fragment.[18] The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4] The fragmentation pattern is a molecular fingerprint that is crucial for structural elucidation.[19][20]

The mass spectrum of this compound is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH2-) groups, a typical pattern for alkanes.[21] The molecular ion peak (M+) at m/z 168 is expected to be of very low intensity or absent, which is common for saturated hydrocarbons due to their propensity for extensive fragmentation.[21]

Quantitative Data: Major Mass Spectral Fragments

The table below summarizes the most significant ions observed in the electron ionization mass spectrum of this compound.

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 75 | [C3H5]+ |

| 43 | 55 | [C3H7]+ |

| 55 | 95 | [C4H7]+ |

| 69 | 100 | [C5H9]+ |

| 83 | 70 | [C6H11]+ |

| 97 | 30 | [C7H13]+ |

| 111 | 25 | [C8H15]+ |

| 168 | <1 | [C12H24]+• (Molecular Ion) |

| (Data interpreted from the NIST Mass Spectrum database).[6][7] |

The base peak at m/z 69 is the most abundant fragment and is a key identifier for this compound in the NIST library.[6]

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the analytical process and molecular behavior.

Caption: A logical workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound under EI conditions.

References

- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. This compound | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclooctane, butyl- [webbook.nist.gov]

- 8. Cyclooctane, butyl- [webbook.nist.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scienceopen.com [scienceopen.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. readchemistry.com [readchemistry.com]

- 15. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. lotusinstruments.com [lotusinstruments.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. tutorchase.com [tutorchase.com]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Butylcyclooctane

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butylcyclooctane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document outlines predicted spectral data, comprehensive experimental protocols, and logical workflows for spectral interpretation.

Predicted NMR Data for this compound

The structure of this compound presents a combination of a flexible eight-membered ring and a short alkyl chain. Due to the conformational flexibility of the cyclooctane (B165968) ring, the proton signals of the ring are expected to be broad and complex multiplets, especially at room temperature. The chemical shifts are predicted based on standard values for alkanes and cycloalkanes.[1][2][3]

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show several overlapping signals. The signals for the butyl chain will be more defined than those of the cyclooctane ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (Butyl) | 0.90 | Triplet (t) | 3H |

| -CH₂- (Butyl, 2 positions) | 1.25 - 1.35 | Multiplet (m) | 4H |

| -CH₂- (Butyl, attached to ring) | 1.20 - 1.30 | Multiplet (m) | 2H |

| -CH- (Cyclooctane, attached to butyl) | 1.45 - 1.60 | Multiplet (m) | 1H |

| -CH₂- (Cyclooctane) | 1.40 - 1.55 | Broad Multiplet (m) | 14H |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton.[4] Due to the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent, resulting in 12 distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Butyl) | ~14 |

| -CH₂- (Butyl, C3') | ~23 |

| -CH₂- (Butyl, C2') | ~29 |

| -CH₂- (Butyl, C1') | ~33 |

| -CH- (Cyclooctane, C1) | ~38 |

| -CH₂- (Cyclooctane, C2, C8) | ~27 |

| -CH₂- (Cyclooctane, C3, C7) | ~26 |

| -CH₂- (Cyclooctane, C4, C6) | ~25.5 |

| -CH₂- (Cyclooctane, C5) | ~25 |

Note: The assignments for the cyclooctane carbons are approximate due to the complex conformational dynamics.

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation [5]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). CDCl₃ is a common choice for non-polar analytes.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[7][8]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

2.2. ¹H NMR Data Acquisition [5][9]

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Setup: Tune and match the NMR probe for the ¹H frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation for accurate integration.

-

Number of Scans: 16-32 scans.

-

2.3. ¹³C NMR Data Acquisition [5][10]

-

Spectrometer: Same instrument as for ¹H NMR.

-

Setup: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30) to simplify the spectrum to singlets.[4]

-

Spectral Width: 220-240 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

2.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase correct the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H or the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.[11]

-

Peak Picking and Integration: Identify all significant peaks. For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualization of Workflows and Logic

3.1. NMR Spectral Interpretation Workflow

The process of elucidating a molecular structure from NMR spectra follows a logical sequence. This involves analyzing various spectral parameters in a stepwise manner to piece together molecular fragments.[7][8][12]

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. azooptics.com [azooptics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. emerypharma.com [emerypharma.com]

An In-depth Technical Guide on the Solubility of Butylcyclooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected solubility of butylcyclooctane based on fundamental principles of organic chemistry and predictive models. To date, specific quantitative experimental solubility data for this compound in a broad range of organic solvents has not been extensively reported in publicly accessible scientific literature. The information presented herein is intended to guide researchers and drug development professionals in the handling and application of this compound.

Introduction

This compound (C₁₂H₂₄) is a cycloalkane consisting of a cyclooctane (B165968) ring substituted with a butyl group. Its molecular structure, being entirely composed of carbon and hydrogen atoms with single bonds, defines it as a non-polar hydrocarbon. This inherent lack of polarity is the primary determinant of its solubility characteristics. An understanding of the solubility of this compound is fundamental for its application in organic synthesis, as a non-polar solvent or medium, and in the formulation of products within the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its predicted solubility in a variety of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing its solubility.

Predicted Solubility Profile of this compound

The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar intermolecular forces. This compound, being a non-polar alkane, primarily exhibits weak van der Waals forces (London dispersion forces). Therefore, it is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

Qualitative Solubility Predictions

-

Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): this compound is expected to be miscible or highly soluble in these solvents. The intermolecular forces between this compound and these non-polar solvent molecules are comparable in nature and magnitude, leading to a thermodynamically favorable mixing process.[1][2]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Moderate to low solubility is anticipated. While these solvents possess a dipole moment, they also have non-polar regions that can interact with this compound. However, the stronger dipole-dipole interactions between the solvent molecules will hinder the dissolution of the non-polar solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Very low to negligible solubility is expected. The strong hydrogen bonding network present in these solvents would require significant energy to disrupt for the non-polar this compound molecules to be accommodated. The weak van der Waals interactions formed between this compound and the polar protic solvent molecules would not provide sufficient energy to overcome the cohesive forces of the solvent.[1][2]

Quantitative Solubility Data

In the absence of direct experimental data for this compound, the following table provides estimated solubility values at standard conditions (25 °C and 1 atm). These estimations are based on the solubility of structurally similar C12 alkanes and cycloalkanes in the specified solvents and trends predicted by models such as UNIFAC and COSMO-RS.[3][4] It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.

| Solvent | Solvent Type | Predicted Solubility of this compound |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Cyclohexane | Non-polar | Miscible |

| Diethyl Ether | Weakly Polar | Highly Soluble |

| Chloroform | Weakly Polar | Highly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Very Sparingly Soluble |

| Methanol | Polar Protic | Very Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC with an appropriate detector)

-

Volumetric flasks and syringes

-

0.2 µm syringe filters (compatible with the solvent)

Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" means that there should be a visible separate phase of this compound after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of a visible excess of the this compound phase confirms saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a micropipette or syringe. Immediately filter the aliquot through a 0.2 µm syringe filter to remove any undissolved micro-droplets of this compound.

-

Dilution: Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent. The solubility can be expressed in various units, such as g/L, mol/L, or as a mole fraction.

Visualization of Solubility Principles

The following diagrams illustrate the key concepts and workflows related to the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability of Butylcyclooctane

Introduction

Butylcyclooctane (C₁₂H₂₄) is an alkylated cycloalkane whose thermal stability is a critical parameter for its potential applications in areas such as high-density fuels, lubricants, and as a non-polar solvent in chemical synthesis. Understanding its behavior at elevated temperatures is essential for defining its operational limits, predicting degradation products, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's thermal stability, detailed experimental protocols for its evaluation, and predicted decomposition pathways based on analogous chemical systems.

The thermal decomposition of cycloalkanes is primarily driven by the cleavage of C-C bonds, which is the lowest energy barrier to reaction. For alkylated cycloalkanes, decomposition can be initiated by the fission of a C-C bond within the cyclooctane (B165968) ring, the bond connecting the butyl group to the ring, or a C-C bond within the butyl chain itself.

Predicted Thermal Stability and Decomposition Pathways

Based on studies of structurally similar compounds like n-butylcyclohexane, the thermal decomposition of this compound is expected to proceed through several competing unimolecular pathways involving C-C bond fission. The stability of the resulting radicals plays a crucial role in determining the predominant reaction channels.

A computational study on n-butylcyclohexane identified seven distinct unimolecular decomposition pathways initiated by C-C bond fission.[1] The most prominent pathway was found to be the cleavage of the C-C bond beta to the ring, leading to the formation of a propyl radical and a cyclohexylmethyl radical.[1] By analogy, we can predict the primary decomposition pathways for this compound.

Predicted Primary Decomposition Pathways:

-

Ring Opening: Fission of a C-C bond within the cyclooctane ring to form a diradical, which can then undergo further isomerization or fragmentation.

-

Side-Chain Fission: Cleavage of C-C bonds at various positions on the butyl group. The most likely scission is at the Cα-Cβ and Cβ-Cγ positions of the butyl group due to the relative stability of the resulting primary and secondary radicals.

-

Dealkylation: Cleavage of the bond connecting the butyl group to the cyclooctane ring, yielding a butyl radical and a cyclooctyl radical.

The following diagram illustrates these predicted initial decomposition steps.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) for assessing bulk decomposition temperatures and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for identifying decomposition products would be employed.

This protocol describes the use of TGA to determine the thermal stability of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ).

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+)

-

High-purity nitrogen gas (99.999%)

-

Alumina or platinum crucibles (70-100 µL)

-

Microbalance

Procedure:

-

Sample Preparation: Tare a clean, empty TGA crucible on a microbalance. Using a calibrated micropipette, dispense 5-10 mg of this compound into the crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature. The resulting curve is the TGA thermogram.

-

Determine the onset temperature of decomposition (Tₒ), typically defined as the temperature at which 5% mass loss occurs.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of maximum decomposition rate (Tₘₐₓ).

-

This protocol details the method for identifying the volatile and semi-volatile products formed from the thermal decomposition of this compound.

Objective: To identify the chemical structures of the primary decomposition products.

Apparatus:

-

Pyrolysis unit (e.g., CDS Analytical Pyroprobe or Frontier Lab Multi-Shot Pyrolyzer) coupled to a GC-MS system.

-

GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass spectrometer (quadrupole or time-of-flight).

-

High-purity helium gas (99.999%).

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (approx. 0.1-0.5 mg) into a quartz pyrolysis tube.

-

Pyrolysis:

-

Insert the sample tube into the pyrolyzer interface.

-

Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 500°C, 600°C, and 700°C to study the effect of temperature) with a short hold time (e.g., 15-30 seconds). The pyrolyzer is directly interfaced with the GC inlet.

-

-

GC Separation:

-

The pyrolysis products (pyrolysate) are swept into the GC inlet by the helium carrier gas.

-

Set the GC inlet to a split mode (e.g., 50:1) at a temperature of 300°C.

-

Use a GC oven temperature program suitable for separating a wide range of hydrocarbons, for example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 5 minutes.

-

-

-

MS Detection and Analysis:

-

The mass spectrometer should be operated in electron ionization (EI) mode (70 eV).

-

Scan a mass range of m/z 35-550.

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

-

The following diagram illustrates the general workflow for these experimental procedures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that would be obtained from the experimental procedures described above. The values provided are hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available.

| Parameter | Symbol | Typical Unit | Method of Determination | Hypothetical Value |

| Onset Decomposition Temperature | Tₒ (5% loss) | °C | TGA | 350 - 400 |

| Max. Decomposition Rate Temp. | Tₘₐₓ | °C | DTG | 400 - 450 |

| Residual Mass at 600°C | % | TGA | 0 - 2 | |

| Primary Decomposition Products | - | - | Py-GC-MS | Butene, Propene, Cyclooctene, Hexene isomers, smaller alkanes/alkenes |

Conclusion

While direct experimental investigation is required for definitive characterization, the thermal stability of this compound can be effectively predicted and analyzed using established methodologies. Theoretical assessment based on analogous compounds like n-butylcyclohexane suggests that decomposition is initiated by C-C bond fission, leading to ring-opening, side-chain fragmentation, and dealkylation.[1] The application of standard analytical techniques such as TGA and Py-GC-MS, following the detailed protocols provided herein, would yield crucial data on decomposition temperatures and products. This information is fundamental for the safe and effective application of this compound in any field where thermal stress is a potential factor.

References

Methodological & Application

Application Note: Gas Chromatography Method for Butylcyclooctane Analysis

Abstract

This application note presents a detailed protocol for the analysis of butylcyclooctane using gas chromatography with flame ionization detection (GC-FID). This compound, a saturated cycloalkane, is relevant in various fields, including lubricant and fuel research. The described method provides a robust and reliable approach for the quantification and purity assessment of this compound. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[1] For the analysis of hydrocarbons such as this compound (C12H24), gas chromatography with a flame ionization detector (GC-FID) is a highly effective and sensitive method. The non-polar nature of this compound makes it well-suited for separation on a non-polar capillary column.[2] Temperature programming is employed to ensure efficient elution and sharp peaks for accurate quantification.[3] This application note provides a comprehensive methodology for researchers, scientists, and drug development professionals requiring a precise and reproducible method for this compound analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[4]

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound analytical standard.

-

Dissolve the standard in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.[5]

-

Serially dilute this stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

-

Sample Solution Preparation:

-

For liquid samples, accurately weigh the sample and dilute it with the chosen solvent to bring the expected this compound concentration within the calibration range.[6]

-

If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[5]

-

Ensure the final sample is clear and free of particulate matter before injection. Filtration may be required.[4]

-

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A GC System or equivalent |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | |

| Initial Temperature | 50 °C |

| Initial Hold Time | 2 minutes |

| Ramp Rate | 10 °C/min[8] |

| Final Temperature | 280 °C |

| Final Hold Time | 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

Data Analysis and Quantification

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the final concentration in the original sample by accounting for the dilution factor used during sample preparation.

-

Data Presentation

The quantitative data for the calibration standards should be summarized in a table for easy comparison and analysis.

| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |

| 1 | tR1 | A1 |

| 5 | tR2 | A2 |

| 10 | tR3 | A3 |

| 25 | tR4 | A4 |

| 50 | tR5 | A5 |

| 100 | tR6 | A6 |

Note: The retention times (tR) and peak areas (A) are hypothetical and will be determined experimentally.

Experimental Workflow Diagram

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of a non-polar capillary column combined with temperature programming and flame ionization detection allows for excellent separation and quantification. This protocol is suitable for quality control, purity assessment, and research applications involving this compound.

References

- 1. quora.com [quora.com]

- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 4. iltusa.com [iltusa.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Note: Determining the Retention Time of Butylcyclooctane using Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the gas chromatographic (GC) retention time and retention index of butylcyclooctane, a saturated hydrocarbon. Due to the variability of retention times based on specific instrumentation and conditions, this guide emphasizes a systematic approach to method development and the use of retention indices for robust, transferable results. The described methodology is applicable to the analysis of similar alkylated cycloalkanes.

Introduction

Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] The retention time (t_R_), the time it takes for a compound to travel from the injector to the detector, is a key qualitative parameter. However, t_R_ is highly dependent on the specific analytical conditions, including the column, temperature program, and carrier gas flow rate.[2]

This compound (C12H24) is an alkylated cycloalkane. Its analysis by GC is relevant in fields such as petrochemical analysis and environmental monitoring.[3] To ensure accurate and reproducible identification, it is crucial to establish a reliable analytical method and to understand the factors influencing its elution behavior. A more robust method for compound identification than comparing absolute retention times is the use of Kovats retention indices, which normalize retention times to those of a series of n-alkanes.[4]

This application note details a comprehensive protocol for determining the retention time and retention index of this compound.

Factors Influencing Retention Time

The retention time of this compound in a GC system is primarily influenced by:

-

Analyte's Physicochemical Properties: this compound is a nonpolar compound with a relatively high boiling point. Nonpolar compounds tend to have shorter retention times on nonpolar stationary phases.[5]

-

Stationary Phase: The choice of the GC column's stationary phase is critical. For nonpolar analytes like this compound, a nonpolar stationary phase, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is recommended.[6]

-

Column Temperature and Temperature Programming: Higher column temperatures lead to shorter retention times as the analyte spends more time in the gas phase.[7] A temperature program, where the temperature is increased during the run, is often employed for mixtures containing compounds with a wide range of boiling points to ensure good separation and reasonable analysis times.

-

Carrier Gas Flow Rate: Increasing the carrier gas flow rate will decrease the retention time but may also reduce separation efficiency.[7]

-

Column Dimensions: Longer and narrower columns generally provide better resolution but result in longer retention times. Thicker stationary phase films also lead to longer retention times.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

1. Materials and Reagents:

-

This compound standard

-

n-Alkane standard mixture (e.g., C8-C20)

-

High-purity solvent for dilution (e.g., hexane (B92381) or pentane)

-

High-purity carrier gas (Helium or Hydrogen)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

2. Instrumentation and Conditions:

A standard gas chromatograph with the following configuration is recommended:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless Inlet |

| Temperature: 250 °C | |

| Split Ratio: 50:1 (can be optimized) | |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Constant Flow Rate: 1.0 mL/min | |

| Oven Program | Initial Temperature: 50 °C, hold for 2 minutes |

| Ramp Rate: 10 °C/min to 280 °C | |

| Final Hold: Hold at 280 °C for 5 minutes | |

| Detector | Flame Ionization Detector (FID) |

| Temperature: 300 °C | |

| H2 Flow: 30 mL/min | |

| Air Flow: 300 mL/min | |

| Makeup Gas (He): 25 mL/min | |

| Data System | Agilent MassHunter or equivalent |

3. Standard Preparation:

-

Prepare a 1000 ppm stock solution of this compound in hexane.

-

Prepare a working standard of 10 ppm by diluting the stock solution.

-

Use a commercially available n-alkane standard mixture (e.g., C8-C20 at 1000 ppm each). Prepare a working standard of 10 ppm by dilution.

4. Chromatographic Analysis:

-

Inject 1 µL of the n-alkane standard mixture into the GC system using the conditions outlined in the table above.

-

Record the retention times for each n-alkane.

-

Inject 1 µL of the this compound working standard.

-

Record the retention time of the this compound peak.

-

(Optional) For confirmation, inject a co-injection of the n-alkane mixture and the this compound standard.

5. Data Analysis and Retention Index Calculation:

The Kovats retention index (I) for a temperature-programmed run is calculated using the following formula:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

-

n is the carbon number of the n-alkane eluting just before the compound of interest (x).

-

t_R(x) is the retention time of this compound.

-

t_R(n) is the retention time of the n-alkane with carbon number n.

-

t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Expected Results and Data Presentation

The retention time of this compound will be between the retention times of n-undecane (C11) and n-dodecane (C12), as its boiling point is expected to be within this range. The exact retention time will vary with the specific GC system and conditions. The retention index, however, should be relatively constant for a given stationary phase.

Table 1: Example Retention Data for this compound and n-Alkanes on a DB-5ms Column

| Compound | Carbon Number | Expected Retention Time (min) | Calculated Kovats Retention Index (I) |

| n-Decane | 10 | 10.5 | 1000 |

| n-Undecane | 11 | 12.2 | 1100 |

| This compound | 12 | 13.5 | ~1176 |

| n-Dodecane | 12 | 13.8 | 1200 |

| n-Tridecane | 13 | 15.3 | 1300 |

Note: The retention times and the calculated retention index for this compound are illustrative and will need to be determined experimentally.

Experimental Workflow Diagram

Caption: Workflow for determining the GC retention time of this compound.

Conclusion

This application note provides a robust framework for determining the retention time and retention index of this compound using gas chromatography. By following the detailed protocol and understanding the key factors that influence chromatographic separation, researchers can develop a reliable and transferable analytical method. The use of retention indices is strongly recommended for unambiguous compound identification across different laboratories and systems.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Butylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction